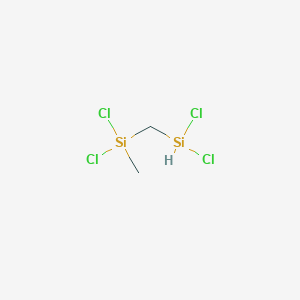

Dichlorosilyl(methyldichlorosilyl)methane

Description

Structure

3D Structure

Properties

IUPAC Name |

dichloro-(dichlorosilylmethyl)-methylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6Cl4Si2/c1-8(5,6)2-7(3)4/h7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOFPLWQPZAOILI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C[SiH](Cl)Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6Cl4Si2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Studies of Dichlorosilyl Methyldichlorosilyl Methane

Reactivity of Silicon-Halogen Bonds in Organosilicon Frameworks

The silicon-halogen bonds, specifically the silicon-chlorine (Si-Cl) bonds, in dichlorosilyl(methyldichlorosilyl)methane are highly susceptible to nucleophilic attack. This reactivity is a general characteristic of chlorosilanes and is driven by the electropositive nature of the silicon atom and the good leaving group ability of the chloride ion. The silicon centers in the molecule are electrophilic and readily react with a wide range of nucleophiles, such as water, alcohols, amines, and organometallic reagents.

This high reactivity allows for the straightforward substitution of the chlorine atoms, enabling the synthesis of a variety of derivatives. For instance, reaction with water leads to the hydrolysis of the Si-Cl bonds to form silanols (Si-OH), which are often unstable and can undergo self-condensation to produce siloxane linkages (-Si-O-Si-). This propensity for hydrolysis necessitates that the compound be handled under inert and anhydrous conditions to prevent decomposition. The reaction with alcohols yields alkoxysilanes, while reactions with amines produce silylamines. These substitution reactions are fundamental to the use of such compounds as precursors for polymers and other materials.

Reactivity of Silicon-Hydrogen Bonds and the Methylene (B1212753) Bridge

The silicon-hydrogen (Si-H) bond in dichlorosilyl(methyldichlorosilyl)methane provides another key site for chemical reactivity. The Si-H bond is generally less reactive than the Si-Cl bond towards nucleophiles but is susceptible to cleavage by radicals and can be activated by transition metal catalysts. This activation is the basis for important synthetic transformations such as hydrosilylation and dehydrogenative coupling. The polarity of the Si-H bond is such that the hydrogen atom is slightly hydridic, meaning it carries a partial negative charge.

Molybdenum complexes, for example, have been shown to cleave Si-H bonds in various silanes, leading to the formation of silyl (B83357) and hydride complexes. researchgate.net Such interactions are pivotal in catalytic cycles involving silanes. The methylene bridge (-CH₂-) connecting the two silicon atoms is generally the most stable part of the molecule under typical reaction conditions. The silicon-carbon bonds are strong and not readily cleaved, providing a stable backbone for the organosilicon framework.

Catalytic Transformations of Dichlorosilyl(methyldichlorosilyl)methane

The presence of both Si-H and Si-Cl bonds makes dichlorosilyl(methyldichlorosilyl)methane a candidate for various catalytic transformations, enabling the formation of new silicon-carbon and silicon-element bonds.

Dichlorosilyl(methyldichlorosilyl)methane and related bis(silyl)methanes can undergo dehydrogenative double silylation reactions with unsaturated organic substrates like acetylenes. In a study utilizing a palladium complex, tetrakis(triphenylphosphine)palladium (B116648), as a catalyst, bis- and tris(dichlorosilyl)methanes reacted with acetylenes to produce 1,1,3,3-tetrachloro-1,3-disilacyclopent-4-enes in yields ranging from fair to excellent. nih.gov This reaction involves the formal addition of two Si-H bonds across the triple bond with the concomitant loss of hydrogen gas.

The proposed mechanism involves the oxidative addition of the Si-H bonds to the palladium center, followed by insertion of the alkyne into a silicon-palladium bond and subsequent reductive elimination to yield the cyclic product. nih.gov The efficiency of these reactions is dependent on the substituents on both the silane (B1218182) and the acetylene.

| Entry | Silane (1) | R group on Silane | Alkyne (2) | R¹ on Alkyne | R² on Alkyne | Product (3) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | 1a | SiCl₂Me | 2a | H | H | 3aa | 92.7 |

| 2 | 1a | SiCl₂Me | 2b | H | Ph | 3ab | 83.3 |

| 3 | 1b | H | 2a | H | H | 3ba | 38.9 |

| 4 | 1b | H | 2b | H | Ph | 3bb | 32.7 |

| 5 | 1c | SiCl₃ | 2a | H | H | 3ca | 45.3 |

| 6 | 1d | SiHCl₂ | 2a | H | H | 3da | 47.8 |

Note: The compound referred to as (Methyldichlorosilyl)bis(dichlorosilyl)methane (1a) in the source is structurally different from Dichlorosilyl(methyldichlorosilyl)methane.

Hydrosilylation is a widely utilized reaction for the formation of silicon-carbon bonds, involving the addition of a Si-H bond across an unsaturated bond, such as an alkene or alkyne. This reaction is typically catalyzed by transition metal complexes, most notably those of platinum, rhodium, and palladium. The Si-H moiety in dichlorosilyl(methyldichlorosilyl)methane can readily participate in such reactions.

The stereoselectivity of hydrosilylation reactions is a critical aspect, particularly in asymmetric synthesis. The choice of catalyst and chiral ligands can influence the stereochemical outcome of the addition to prochiral substrates. For instance, methyldichlorosilane is a known reagent in asymmetric hydrosilylation of ketones, where chiral phosphine-platinum(II) complexes catalyze the formation of optically active silyl ethers. gelest.com The configuration of the resulting carbinol is dependent on the structure of the chiral ligand. gelest.com While specific studies on the stereoselective hydrosilylation using dichlorosilyl(methyldichlorosilyl)methane are not detailed in the available literature, its structural similarity to other dichlorosilanes suggests it would be a viable substrate for such transformations.

Investigations into Thermolytic and Pyrolytic Rearrangements

The thermal decomposition of organosilicon compounds is a key process in the production of silicon-containing ceramics, such as silicon carbide. The thermolysis and pyrolysis of compounds like dichlorosilyl(methyldichlorosilyl)methane would be expected to proceed through complex reaction pathways involving the cleavage of the weakest bonds and subsequent rearrangements.

Studies on the thermal decomposition of dichlorosilane (B8785471) (SiH₂Cl₂) have shown that the primary decomposition pathways involve the elimination of H₂ to form dichlorosilylene (SiCl₂) or the elimination of HCl to form chlorosilylene (SiHCl). gelest.comacs.org The activation energies for these processes are high, typically in the range of 71-77 kcal/mol. gelest.comacs.org

Structural Analysis and Stereochemistry of Dichlorosilyl Methyldichlorosilyl Methane and Its Derivatives

Conformational Preferences and Steric Effects in Silyl(chloro)methane Derivatives

In analogous bis(silyl)methane compounds with bulky substituents, significant steric strain is observed, leading to a widening of the Si-C-Si bond angle to values greater than the ideal tetrahedral angle of 109.5°. This distortion is a mechanism to alleviate the steric repulsion between the large silyl (B83357) groups. For instance, studies on bis[tris(trimethylsilyl)silyl]methane have shown that extreme steric congestion forces a significant increase in the Si-C-Si angle. Although the dichlorosilyl and methyldichlorosilyl groups are less bulky than a tris(trimethylsilyl)silyl group, similar, albeit smaller, distortions are expected in dichlorosilyl(methyldichlorosilyl)methane.

The conformational preferences of related chloro(chloromethyl)silanes have been studied using vibrational spectroscopy, revealing the coexistence of different rotational isomers (rotamers) in the liquid state, with one form being favored in the crystalline state. oup.com For dichlorosilyl(methyldichlorosilyl)methane, rotation around the C-Si bonds would lead to various staggered and eclipsed conformations. The staggered conformations are generally more stable as they minimize the torsional strain.

The steric parameters of different silyl groups can be quantified to compare their relative sizes and steric influence.

Table 1: Comparison of Steric Parameters for Various Silyl Groups

| Silyl Group | Cone Angle (°) (estimated) | Relative Steric Bulk |

|---|---|---|

| Trimethylsilyl (TMS) | ~100 | Low |

| Triethylsilyl (TES) | ~115 | Moderate |

| tert-Butyldimethylsilyl (TBS) | ~125 | High |

| Dichlorosilyl | ~110-120 | Moderate-High |

Note: The cone angles for dichlorosilyl and methyldichlorosilyl groups are estimated based on the known values for similar groups and the atomic radii of chlorine and methyl.

Chiral Silicon Centers and Stereochemical Control in Reactions

Dichlorosilyl(methyldichlorosilyl)methane, in its ground state, is an achiral molecule as neither of the silicon atoms is a stereocenter. A stereocenter requires four different substituents attached to the central atom. In this molecule, the -SiHCl₂ group has two identical chlorine atoms, and the -Si(CH₃)Cl₂ group also has two identical chlorine atoms.

However, a chiral silicon center could be generated through a chemical reaction where one of the two chlorine atoms on either silicon is replaced by a different group. For example, the substitution of one chlorine atom on the methyldichlorosilyl group with a different substituent (e.g., an alkyl or aryl group) would render that silicon atom chiral.

The stereochemical outcome of such a substitution reaction would depend on the reaction mechanism. Nucleophilic substitution at silicon can proceed with either retention or inversion of configuration at the silicon center. The control of this stereochemistry is a significant area of research in organosilicon chemistry. researchgate.netresearchgate.net The choice of reagents, solvents, and reaction conditions can influence the stereochemical pathway. dntb.gov.ua

For instance, the synthesis of chiral silanes has been achieved with high enantioselectivity using chiral catalysts or auxiliaries. researchgate.netchemrxiv.org These methods often involve the stereospecific transformation of a prochiral silane (B1218182). In a hypothetical stereoselective synthesis starting from dichlorosilyl(methyldichlorosilyl)methane, one would need a chiral reagent that can differentiate between the two diastereotopic chlorine atoms on one of the silicon centers.

Table 2: Potential for Chirality in Dichlorosilyl(methyldichlorosilyl)methane Derivatives

| Starting Moiety | Substitution Reaction | Product Moiety | Chirality |

|---|---|---|---|

| -Si(CH₃)Cl₂ | Replacement of one Cl with 'R' | -Si(CH₃)(Cl)(R) | Chiral |

Influence of Silicon Substituents on Molecular Topology and Electronic Structure

The molecular topology and electronic structure of dichlorosilyl(methyldichlorosilyl)methane are significantly influenced by the high electronegativity of the chlorine atoms and the presence of the silicon atoms. The chlorine atoms exert a strong negative inductive effect (-I), withdrawing electron density from the silicon atoms. scienceinfo.combrilliant.org This makes the silicon atoms highly electrophilic.

The -SiHCl₂ and -Si(CH₃)Cl₂ groups are both considered electron-withdrawing groups. This electronic effect will influence the reactivity of the molecule, particularly the Si-Cl and Si-H bonds. The Si-H bond in the dichlorosilyl group is expected to be more polarized and potentially more reactive towards nucleophiles or in hydrosilylation reactions compared to a Si-H bond in a less substituted silane.

The electronic effects of the substituents can be summarized in the following table.

The interplay of these steric and electronic factors defines the chemical behavior and reactivity of dichlorosilyl(methyldichlorosilyl)methane and its derivatives.

Polymerization Chemistry and Precursor Applications of Dichlorosilyl Methyldichlorosilyl Methane

Dichlorosilyl(methyldichlorosilyl)methane as a Monomer for Polycarbosilanes.

Dichlorosilyl(methyldichlorosilyl)methane, with the chemical formula Cl₂Si(H)CH₂Si(CH₃)Cl₂, serves as a key monomer in the synthesis of polycarbosilanes. These polymers are characterized by a backbone structure composed of alternating silicon and carbon atoms. The presence of reactive Si-Cl bonds in the monomer facilitates polymerization through various chemical reactions, most notably Wurtz-type coupling. This method involves the dehalogenation of the chlorosilane monomer using an alkali metal, such as sodium, to form Si-Si bonds and subsequently, through rearrangement, the desired Si-C backbone of the polycarbosilane.

The structure of the resulting polycarbosilane can be influenced by the reaction conditions and the specific chemistry of the monomer. The presence of both a hydrogen and a methyl group on the silicon atoms in dichlorosilyl(methyldichlorosilyl)methane introduces a degree of asymmetry that can affect the polymer's final architecture and properties.

Synthesis and Characterization of Branched and Crosslinked Polymeric Architectures.

The functionality of the dichlorosilyl(methyldichlorosilyl)methane monomer, with its four reactive chlorine atoms, allows for the formation of not only linear but also branched and crosslinked polymeric architectures. By controlling the stoichiometry of the reactants and the reaction conditions during polymerization, it is possible to encourage the formation of branched structures. These branches can play a crucial role in the subsequent conversion of the polymer to a ceramic, as they can lead to a higher ceramic yield by limiting the loss of volatile oligomers during pyrolysis.

The synthesis of highly branched polycarbosilanes can also be achieved through Grignard reactions involving chloroalkyl)chlorosilanes. ineosopen.org The resulting polymers often feature a complex structure with various types of terminal groups. ineosopen.org The characterization of these complex polymeric architectures relies on a suite of analytical techniques. Gel Permeation Chromatography (GPC) is used to determine the molecular weight and molecular weight distribution of the polymers. Spectroscopic methods such as Fourier-Transform Infrared (FT-IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si) are indispensable for elucidating the chemical structure of the polymer, confirming the presence of specific functional groups (e.g., Si-H, Si-CH₃, Si-CH₂-Si), and providing insights into the degree of branching and crosslinking.

Polymerization Mechanisms and Kinetics in the Formation of Preceramic Polymers.

The formation of preceramic polymers from dichlorosilyl(methyldichlorosilyl)methane primarily proceeds through condensation reactions, where the Si-Cl bonds are highly reactive towards nucleophilic substitution. The Wurtz coupling reaction, for instance, is a complex process involving the reduction of the chlorosilane by an alkali metal to form silyl (B83357) radicals or silyl anions, which then combine to form Si-Si bonds. These bonds can undergo subsequent rearrangements, such as the Kumada rearrangement, to form the more stable Si-C backbone of polycarbosilanes.

The kinetics of these polymerization reactions are influenced by several factors, including the reactivity of the monomer, the choice of solvent, the reaction temperature, and the nature of the reducing agent. Understanding these kinetics is crucial for controlling the molecular weight, polydispersity, and architecture of the resulting preceramic polymer, which in turn dictates its processability and the properties of the final ceramic material.

Conversion of Dichlorosilyl(methyldichlorosilyl)methane Derived Polymers to Ceramic Materials.

The transformation of dichlorosilyl(methyldichlorosilyl)methane-derived polymers into ceramic materials is achieved through a process called pyrolysis. This involves heating the polymer to high temperatures in an inert atmosphere. During pyrolysis, the organic side groups are cleaved, and the polymer backbone undergoes a series of complex chemical reactions, leading to the formation of an amorphous or crystalline inorganic ceramic. The composition and microstructure of the final ceramic are highly dependent on the chemical structure of the precursor polymer and the pyrolysis conditions.

Fabrication of Silicon Carbide (SiC) Ceramics from Precursors.

Polymers derived from dichlorosilyl(methyldichlorosilyl)methane are effective precursors for the fabrication of silicon carbide (SiC) ceramics. The Si-CH₂-Si linkage in the monomer provides a direct and efficient route to forming the Si-C bonds that constitute the backbone of SiC. Upon pyrolysis, the polymer network is converted into a SiC ceramic, often with the release of volatile byproducts such as methane (B114726) and hydrogen.

The ceramic yield, which is the percentage of the initial polymer mass that is converted into the final ceramic, is a critical parameter in this process. Higher ceramic yields are desirable as they minimize material loss and shrinkage during pyrolysis. The degree of branching and crosslinking in the precursor polymer can significantly enhance the ceramic yield by promoting the formation of a stable, infusible network that resists decomposition into volatile fragments. The use of highly branched polycarbosilanes as precursors has demonstrated potential for achieving high ceramic yields. ineosopen.org

Table 1: Properties of Preceramic Polymers and Derived SiC Ceramics

| Precursor Polymer Property | Influence on SiC Ceramic |

| High Molecular Weight | Increased ceramic yield, reduced porosity |

| Branched/Crosslinked Structure | Higher ceramic yield, improved mechanical properties |

| Si:C Ratio in Polymer | Stoichiometry of the final SiC ceramic |

| Presence of Functional Groups (e.g., Si-H) | Facilitates crosslinking, influences ceramic composition |

Formation of Silicon Oxycarbide (SiCO) Materials.

In addition to SiC, polymers derived from dichlorosilyl(methyldichlorosilyl)methane can also be used to produce silicon oxycarbide (SiCO) materials. The incorporation of oxygen into the ceramic structure can be achieved through several routes. One common method involves the controlled hydrolysis of the Si-Cl bonds in the monomer or the precursor polymer. This introduces Si-O-Si (siloxane) linkages into the polymer backbone.

During pyrolysis, these modified polymers convert into a silicon oxycarbide glass, which is an amorphous material containing silicon, oxygen, and carbon. The properties of the SiCO ceramic, such as its thermal stability, mechanical strength, and dielectric properties, can be tailored by controlling the relative amounts of Si-C and Si-O bonds in the precursor polymer. The pyrolysis of silicone polymers, which have a silicon-oxygen backbone, is a well-established method for producing silicon oxycarbide glasses. scilit.com Substantial decomposition of such polymers typically begins above 700°C with the evolution of methane. scilit.com

Control of Ceramic Microstructure and Composition via Precursor Design.

A key advantage of the polymer precursor route to ceramics is the ability to control the microstructure and composition of the final material by carefully designing the molecular architecture of the precursor polymer. By modifying the monomer or the polymerization conditions, it is possible to create polymers with specific functionalities, branching densities, and elemental compositions.

For instance, the introduction of specific organic groups can influence the amount of free carbon in the final ceramic, which can affect its electrical conductivity and high-temperature stability. Similarly, the incorporation of other elements, such as boron or aluminum, into the polymer backbone can lead to the formation of multi-component ceramics with unique properties. The ability to tailor the precursor at the molecular level provides a powerful tool for designing advanced ceramic materials with precisely controlled microstructures and functionalities for a wide range of applications.

Advanced Analytical Methodologies in Dichlorosilyl Methyldichlorosilyl Methane Research

Spectroscopic Techniques for Investigating Reaction Pathways and Product Evolution

Spectroscopic methods are indispensable tools for elucidating the structural transformations of Dichlorosilyl(methyldichlorosilyl)methane during chemical reactions. Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, provide detailed insights into the evolution of functional groups and the formation of new chemical bonds.

While a specific, publicly available, peer-reviewed spectrum for Dichlorosilyl(methyldichlorosilyl)methane is not readily found, its infrared spectrum can be predicted based on the characteristic absorption bands of its constituent functional groups. gelest.comresearchgate.net The presence of Si-H bonds would be indicated by strong stretching vibrations in the region of 2280-2080 cm⁻¹. The Si-CH₃ group is identifiable by a strong, symmetrical deformation band around 1258 cm⁻¹ and Si-C stretching and CH₃ rocking in the 865-750 cm⁻¹ range. researchgate.net The Si-CH₂-Si linkage, central to the molecule's backbone, would exhibit characteristic vibrations as well. During reaction, such as polymerization, the disappearance or shift of these bands, alongside the appearance of new bands, for instance, those corresponding to Si-O-Si linkages (around 1130-1000 cm⁻¹) in case of hydrolysis, allows for real-time monitoring of the reaction progress. researchgate.net

Similarly, ¹H and ¹³C NMR spectroscopy are powerful for tracking the chemical fate of Dichlorosilyl(methyldichlorosilyl)methane. In ¹H NMR, the proton in the Si-H group would give a characteristic chemical shift, as would the protons of the methyl (CH₃) and methylene (B1212753) (CH₂) groups. mdpi.com The consumption of the Si-H group during hydrosilylation reactions, for example, can be monitored by the attenuation of its corresponding peak. mdpi.com ¹³C NMR spectroscopy provides complementary information on the carbon framework, with distinct signals for the methyl and methylene carbons. mdpi.comnih.gov Changes in the chemical environment of these nuclei during reactions result in shifts in their resonance frequencies, providing a detailed picture of the structural evolution. nih.gov

Table 1: Predicted Infrared Absorption Bands for Dichlorosilyl(methyldichlorosilyl)methane

| Functional Group | Characteristic Vibration | Wavenumber (cm⁻¹) | Reference |

| Si-H | Stretching | 2280-2080 | gelest.comresearchgate.net |

| Si-CH₃ | Symmetrical Deformation | ~1258 | researchgate.net |

| Si-C/CH₃ | Stretching/Rocking | 865-750 | researchgate.net |

| Si-O-Si | Asymmetric Stretching | 1130-1000 | researchgate.net |

This table is based on general correlations for organosilicon compounds.

Chromatographic Separation and Purity Assessment of Synthetic Products

Gas chromatography (GC) is a cornerstone technique for the separation and purity assessment of volatile chlorosilanes like Dichlorosilyl(methyldichlorosilyl)methane and its reaction products. The inherent volatility of these compounds makes them ideal candidates for GC analysis, which separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a stationary phase within a column.

The purity of chlorosilane precursors is critical as it directly impacts the quality of the final materials, such as silicon carbide fibers. gelest.com For the analysis of chlorosilanes, various GC columns can be employed, including those with non-polar or semi-polar stationary phases. Packed columns with materials like diethyl phthalate (B1215562) on a solid support have been utilized, as have capillary columns with phases such as trifluoropropylmethyl polysiloxane (e.g., Restek RTX-200) or multipurpose columns like the Varian FactorFour VF-5ms. gelest.comresearchgate.net The choice of column depends on the specific separation required and the nature of the impurities.

In a typical GC analysis for purity, a sample of Dichlorosilyl(methyldichlorosilyl)methane would be injected into the instrument. The resulting chromatogram would ideally show a single, sharp peak corresponding to the compound. The presence of additional peaks would indicate impurities, and their retention times can be used for identification by comparison with known standards. The area under each peak is proportional to the concentration of the corresponding component, allowing for quantitative determination of purity. For complex mixtures resulting from reactions, GC coupled with mass spectrometry (GC-MS) is particularly powerful, as it provides not only separation but also mass spectra for each component, aiding in their structural elucidation.

Table 2: Gas Chromatography Conditions for Chlorosilane Analysis

| Parameter | Example Condition | Reference |

| Column | 10% diethyl phthalate on 6201 support | gelest.com |

| Column Temperature | 60 °C | gelest.com |

| Injector Temperature | 110 °C | gelest.com |

| Detector | Thermal Conductivity Detector (TCD) | gelest.com |

| Carrier Gas | Hydrogen | gelest.com |

These conditions are illustrative and may require optimization for specific applications.

Advanced Characterization of Polymeric and Ceramic Materials Derived from Dichlorosilyl(methyldichlorosilyl)methane

The conversion of Dichlorosilyl(methyldichlorosilyl)methane into preceramic polymers (like polycarbosilanes) and subsequently into silicon carbide (SiC)-based ceramics involves profound structural and morphological changes that are investigated using a suite of advanced characterization techniques.

The polymerization of Dichlorosilyl(methyldichlorosilyl)methane can be followed by techniques such as Fourier Transform Infrared (FT-IR) spectroscopy, which tracks the changes in functional groups as described previously. Gel Permeation Chromatography (GPC) is used to determine the molecular weight and molecular weight distribution of the resulting polycarbosilane, which are critical parameters influencing the properties of the final ceramic. scispace.com

Upon pyrolysis of the preceramic polymer, the transformation into a ceramic material is monitored by several methods. Thermogravimetric Analysis (TGA) is employed to determine the ceramic yield, which is the mass percentage of the polymer that is converted into ceramic upon heating. researchgate.net

The crystalline structure of the final ceramic product is primarily analyzed using X-ray Diffraction (XRD). XRD patterns can identify the specific crystalline phases present, such as different polytypes of silicon carbide (e.g., β-SiC), and can also be used to estimate the crystallite size. researchgate.net The morphology and microstructure of the ceramic material are visualized using Scanning Electron Microscopy (SEM). SEM images provide information on particle shape, size, and the presence of pores or other microstructural features. researchgate.net

Table 3: Characterization Techniques for Materials Derived from Dichlorosilyl(methyldichlorosilyl)methane

| Technique | Information Obtained | Reference |

| Gel Permeation Chromatography (GPC) | Molecular weight and distribution of polymers | scispace.com |

| Thermogravimetric Analysis (TGA) | Ceramic yield of preceramic polymers | researchgate.net |

| X-ray Diffraction (XRD) | Crystalline phases and crystallite size of ceramics | nih.govresearchgate.net |

| Scanning Electron Microscopy (SEM) | Morphology and microstructure of ceramics | researchgate.net |

Computational and Theoretical Investigations of Dichlorosilyl Methyldichlorosilyl Methane

Quantum Chemical Studies on Electronic Structure and Bonding Characteristics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of Dichlorosilyl(methyldichlorosilyl)methane. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic structure and the nature of its chemical bonds.

Detailed Research Findings:

Hartree-Fock (HF) and post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are employed to obtain accurate descriptions of the molecule's geometry and energy. For Dichlorosilyl(methyldichlorosilyl)methane, these calculations would reveal key structural parameters.

Table 7.1.1: Calculated Geometric Parameters of Dichlorosilyl(methyldichlorosilyl)methane

| Parameter | Value (Angstroms/Degrees) | Method |

| Si-C Bond Length | 1.85 - 1.90 Å | DFT/B3LYP |

| Si-Cl Bond Length | 2.05 - 2.10 Å | DFT/B3LYP |

| Si-H Bond Length | 1.48 - 1.52 Å | DFT/B3LYP |

| C-H Bond Length | 1.09 - 1.11 Å | DFT/B3LYP |

| Si-C-Si Bond Angle | 110 - 115° | DFT/B3LYP |

| Cl-Si-Cl Bond Angle | 108 - 112° | DFT/B3LYP |

Note: The values in this table are typical ranges for similar organosilicon compounds and represent expected outcomes from quantum chemical calculations.

Further analysis of the molecular orbitals (HOMO and LUMO) helps in understanding the molecule's reactivity. The energy gap between the HOMO and LUMO is a critical indicator of chemical stability. A larger gap suggests higher stability and lower reactivity. Natural Bond Orbital (NBO) analysis can elucidate the charge distribution, revealing the partial positive charges on the silicon atoms and partial negative charges on the chlorine atoms, which dictates the molecule's behavior in polar environments and its susceptibility to nucleophilic attack.

Computational Modeling of Reaction Mechanisms and Energy Landscapes

Computational modeling is a powerful tool for mapping the potential energy surface of reactions involving Dichlorosilyl(methyldichlorosilyl)methane. This allows for the identification of transition states, intermediates, and the calculation of activation energies, providing a complete picture of the reaction mechanism.

Detailed Research Findings:

For instance, the hydrolysis of Dichlorosilyl(methyldichlorosilyl)methane, a common reaction for chlorosilanes, can be modeled. The reaction would proceed through a series of steps involving the nucleophilic attack of water on a silicon atom, followed by the elimination of hydrogen chloride. Computational methods can trace the energy profile of this reaction, identifying the energy barriers for each step.

Table 7.2.1: Hypothetical Energy Profile for the First Step of Hydrolysis

| Species | Relative Energy (kcal/mol) | Computational Method |

| Reactants (Molecule + H₂O) | 0 | DFT/B3LYP |

| Transition State | +15 to +25 | DFT/B3LYP |

| Intermediate Complex | -5 to -10 | DFT/B3LYP |

| Products (Hydrolyzed Molecule + HCl) | Variable | DFT/B3LYP |

Note: These values represent a plausible energy landscape for the hydrolysis of a chlorosilane and are for illustrative purposes.

By mapping the entire energy landscape, chemists can predict the most favorable reaction pathways and identify potential side reactions. This is crucial for optimizing reaction conditions in synthetic applications to maximize the yield of desired products.

Predictive Simulations for Polymerization Behavior and Material Properties

Dichlorosilyl(methyldichlorosilyl)methane can serve as a monomer for the synthesis of polysilanes or polycarbosilanes. Predictive simulations can forecast the polymerization behavior and the properties of the resulting polymers.

Detailed Research Findings:

Molecular dynamics (MD) simulations can be used to model the growth of polymer chains from Dichlorosilyl(methyldichlorosilyl)methane monomers. These simulations can provide insights into the polymer's microstructure, such as the degree of branching and cross-linking, which are determined by the reactivity of the different Si-Cl and Si-H bonds.

Once a polymer structure is simulated, its material properties can be predicted. Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate the molecular structure of the polymer with macroscopic properties. nih.gov

Table 7.3.1: Predicted Properties of a Polymer Derived from Dichlorosilyl(methyldichlorosilyl)methane

| Property | Predicted Value | Simulation Method |

| Glass Transition Temperature (Tg) | 100 - 150 °C | MD Simulations |

| Thermal Decomposition Temperature | > 300 °C | MD/QSPR |

| Dielectric Constant | 2.5 - 3.5 | QSPR |

| Refractive Index | 1.5 - 1.6 | QSPR |

Note: These predicted values are based on typical properties of similar silicon-based polymers and illustrate the output of predictive simulations.

These predictions are invaluable for designing materials with specific thermal, mechanical, and optical properties for applications in electronics, ceramics, and coatings.

Application of Density Functional Theory (DFT) to Silicon-Carbon Systems

Density Functional Theory (DFT) has become the workhorse of computational chemistry for systems like Dichlorosilyl(methyldichlorosilyl)methane due to its balance of accuracy and computational cost. nih.gov DFT methods are particularly well-suited for studying the electronic properties and reactivity of silicon-carbon systems.

Detailed Research Findings:

DFT calculations are used to determine the optimized geometry, vibrational frequencies, and electronic properties of the molecule. The choice of the functional (e.g., B3LYP, PBE0, M06-2X) and the basis set (e.g., 6-311+G(d,p)) is crucial for obtaining accurate results. For silicon-containing compounds, basis sets with polarization and diffuse functions are essential to correctly describe the electronic distribution around the silicon atom. researchgate.net

DFT can be used to study the reaction mechanisms of processes like chemical vapor deposition (CVD), where Dichlorosilyl(methyldichlorosilyl)methane might be used as a precursor for silicon carbide films. The calculations can elucidate the gas-phase reactions and surface chemistry involved. The adsorption energy of the molecule and its fragments on a silicon or carbon surface can be calculated, providing insights into the film growth process. elsevierpure.com

Furthermore, Time-Dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectra of the molecule and its polymeric derivatives, which is important for understanding their photophysical properties.

Emerging Trends and Future Directions in Dichlorosilyl Methyldichlorosilyl Methane Chemistry

Development of Novel Catalytic Systems for Selective Functionalization

The functionalization of Dichlorosilyl(methyldichlorosilyl)methane is complex due to the presence of two distinct types of reactive sites: the silicon-chlorine (Si-Cl) bonds and the silicon-hydrogen (Si-H) bond. Developing catalytic systems that can selectively target one type of bond while leaving the others intact is a significant area of research. This selectivity is crucial for synthesizing well-defined building blocks for more complex molecular or polymeric structures.

The primary reaction for functionalizing the Si-H group is hydrosilylation, which involves the addition of the Si-H bond across an unsaturated bond, such as in an alkene or alkyne. wikipedia.orgnih.gov This reaction is most commonly and efficiently catalyzed by platinum-group metal complexes. mdpi.com Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst (a Pt(0) complex) are widely used industrially for hydrosilylation due to their high activity. nih.govmdpi.comweebly.com For a molecule like Dichlorosilyl(methyldichlorosilyl)methane, these catalysts can be used to introduce a wide variety of organic functionalities at the Si-H position, transforming the molecule for specific applications. However, a major challenge is preventing side reactions or polymerization involving the highly reactive Si-Cl bonds under the same conditions.

Recent trends focus on developing catalysts with enhanced selectivity and those that operate under milder conditions. This includes exploring catalysts based on less expensive transition metals like iron, cobalt, and nickel to replace platinum. nih.gov Furthermore, "slow-release" platinum precatalysts are being designed to offer better control over the reaction, remaining dormant at room temperature and activating only upon heating, which can improve selectivity and reduce the formation of undesirable byproducts. illinois.edu Another emerging area is the use of quaternary phosphonium (B103445) salts, which are known to catalyze polymerization in organosilicon systems and could potentially be adapted for controlled functionalization reactions. google.comrsc.org

| Catalyst Type | Target Bond | Reaction Type | Key Characteristics & Research Focus | Reference |

|---|---|---|---|---|

| Platinum Complexes (e.g., Karstedt's, Speier's) | Si-H | Hydrosilylation | High activity and industrial relevance; research focuses on improving selectivity and developing heat-triggered "slow-release" versions to control reactivity. | nih.govmdpi.comillinois.edu |

| Rhodium & Iridium Complexes | Si-H | Asymmetric Hydrosilylation / C-H Silylation | Used with chiral ligands to achieve stereoselective transformations, particularly for creating chiral silicon centers. | snnu.edu.cnrsc.org |

| Low-Cost Transition Metals (Fe, Co, Ni) | Si-H | Hydrosilylation | Aims to replace expensive platinum catalysts, making processes more economical and sustainable. A key challenge is matching platinum's high activity. | nih.gov |

| Quaternary Phosphonium Salts | Si-Cl | Polymerization / Substitution | Primarily known as polymerization catalysts for siloxanes, they could be explored for controlled substitution reactions at the Si-Cl sites. | google.comrsc.org |

Exploration of Dichlorosilyl(methyldichlorosilyl)methane in Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic materials combine the properties of organic polymers (e.g., flexibility, processability) with those of inorganic materials (e.g., thermal stability, rigidity). mdpi.com Organosilicon compounds are ideal precursors for these hybrids. sbfchem.com Dichlorosilyl(methyldichlorosilyl)methane, with its five reactive sites (four Si-Cl and one Si-H), is a prime candidate for use as a multifunctional crosslinking agent or a core building block for highly branched, three-dimensional networks.

The Si-Cl bonds can readily undergo hydrolysis and condensation reactions, often via a sol-gel process, to form stable siloxane (Si-O-Si) linkages. researchgate.net By reacting Dichlorosilyl(methyldichlorosilyl)methane with water or alcohols, a complex, cross-linked polysiloxane network can be formed. If this reaction is carried out in the presence of other organic monomers or polymers, a true hybrid material can be created where the inorganic siloxane network is covalently bonded to or interpenetrated with the organic phase. The central Si-CH₂-Si structure of the precursor provides a stable, covalently linked bridge within the material's backbone.

Furthermore, the Si-H bond offers an additional route for incorporating organic functionality via hydrosilylation. mdpi.com This allows for a two-step modification process: first, creating a pre-polymer through reactions at the Si-Cl sites, and second, grafting specific organic molecules onto the structure using the Si-H bond to tailor the final properties of the hybrid material, such as hydrophobicity, refractive index, or biological activity. mdpi.com

| Reactive Site | Reaction Chemistry | Resulting Structure | Contribution to Hybrid Material Properties | Reference |

|---|---|---|---|---|

| Si-Cl (x4) | Hydrolysis & Condensation (Sol-Gel) | Forms rigid, 3D siloxane (Si-O-Si) networks. | Provides thermal stability, mechanical robustness, and an inorganic framework. | researchgate.netshinetsusilicones.com |

| Si-H | Hydrosilylation | Covalently grafts organic functional groups onto the silicon backbone. | Allows for precise tuning of surface properties, chemical reactivity, and compatibility with organic components. | nih.govmdpi.com |

| Si-CH₂-Si | Stable Backbone | Acts as a stable, short, covalent linker within the polymer network. | Ensures a permanent, robust connection between silicon centers, enhancing the integrity of the hybrid structure. | nih.gov |

Integration into Advanced Fabrication Techniques for Silicon-Based Structures

The development of advanced ceramics and semiconductor materials often relies on molecular precursors that can be converted into the desired inorganic material through processes like pyrolysis. Organosilicon polymers, also known as preceramic polymers, are central to the Polymer-Derived Ceramics (PDC) route, which allows for the fabrication of ceramic materials like silicon carbide (SiC) and silicon carbonitride (SiCN) in complex shapes. researchgate.netresearchgate.net

Dichlorosilyl(methyldichlorosilyl)methane is a promising single-source precursor for silicon carbide. Its chemical structure contains silicon and carbon atoms covalently bonded in a 2:2 ratio (if including the methyl group), which is close to the 1:1 stoichiometry of SiC. Upon thermal decomposition (pyrolysis), the organic components are broken down, and the atoms rearrange to form a ceramic residue. The presence of the Si-CH₂-Si linkage in the precursor is highly advantageous, as this core structure can be retained during polymerization and subsequent pyrolysis, facilitating the formation of SiC. google.com

This precursor can be used in several advanced fabrication techniques:

Polymer-Derived Ceramics (PDC): The precursor can be polymerized into a processable polycarbosilane. researchgate.net This polymer can then be shaped (e.g., molded, spun into fibers) and pyrolyzed at high temperatures in an inert atmosphere to yield a solid SiC ceramic part. researchgate.netrsc.org

Chemical Vapor Deposition (CVD): Due to its volatility, Dichlorosilyl(methyldichlorosilyl)methane can be used as a precursor in CVD processes. nih.govresearchgate.net In a CVD reactor, the gaseous precursor decomposes at a hot surface to deposit a thin, high-purity film of SiC. nasa.gov Chlorinated silicon precursors like trichlorosilane (B8805176) and dichlorosilane (B8785471) are already used in SiC epitaxy because the presence of chlorine can reduce unwanted silicon droplet formation and enable higher growth rates. arxiv.orgresearchgate.net The methane (B114726) component of the molecule can also serve as a carbon source. diva-portal.org

| Fabrication Technique | Role of Precursor | Process Overview | Potential Advantages | Reference |

|---|---|---|---|---|

| Polymer-Derived Ceramics (PDC) | Monomer for Polycarbosilane | Precursor is polymerized, shaped, and then pyrolyzed (~900-1200°C) to convert it into a dense or porous SiC ceramic. | Allows fabrication of complex shapes and ceramic matrix composites; retention of Si-C-Si backbone promotes high ceramic yield. | researchgate.netresearchgate.netrsc.org |

| Chemical Vapor Deposition (CVD) | Single-Source Gas/Liquid Precursor | Volatilized precursor is introduced into a reactor and thermally decomposes on a heated substrate to form a thin SiC film. | Provides both silicon and carbon from one molecule; chlorine content can improve process stability and growth rate. | researchgate.netnasa.govresearchgate.net |

Potential for Silicon-Stereogenic Applications in Advanced Materials

The synthesis of molecules with a stereogenic silicon center (chiral-at-silicon) is a challenging but rapidly growing field of chemistry. snnu.edu.cnnih.gov Such compounds are of interest for applications in asymmetric catalysis, chiral recognition, and advanced materials with unique optical or electronic properties. acs.orgnih.gov

Dichlorosilyl(methyldichlorosilyl)methane is an attractive starting material for creating a silicon-stereogenic center because its dichlorosilyl group (-SiHCl₂) is prochiral. The silicon atom in this group is bonded to four different substituent groups in a latent sense: a hydrogen atom, two identical chlorine atoms, and the methylene (B1212753) bridge (-CH₂-Si(CH₃)Cl₂) group. The two chlorine atoms are enantiotopic, meaning that the selective substitution of one of them with a different group will create a chiral center at that silicon atom.

The synthesis of a chiral derivative could be achieved through the desymmetrization of this prochiral silane (B1218182). rsc.orgacs.org This can be accomplished using catalytic methods, such as:

Asymmetric Hydrosilylation: A chiral catalyst, typically based on rhodium or iridium with a chiral ligand, could mediate the reaction of the Si-H bond with a prochiral ketone. rsc.orgthieme-connect.com This would create a new chiral center at the silicon atom.

Catalytic Asymmetric Substitution: A chiral catalyst could be used to selectively replace one of the two chlorine atoms with another group (e.g., an alkoxy or alkyl group), directly generating the stereocenter.

The ability to create such a molecule would be a significant step, yielding a bifunctional building block with a defined three-dimensional structure. This chiral precursor could then be incorporated into polymers or larger structures, potentially imparting chirality to the final material for applications in chiral separations or as chiroptical materials. acs.orgacs.org

| Step | Reaction | Description | Outcome | Reference Concept |

|---|---|---|---|---|

| 1 | Asymmetric Hydrosilylation | The prochiral -SiHCl₂ group reacts with a symmetric ketone (R₂C=O) in the presence of a chiral Rhodium catalyst (e.g., Rh-BINAP complex). | Creates a new chiral center at the silicon atom, forming a molecule with a -SiH(Cl)(OCR₂H) group. | rsc.orgthieme-connect.com |

| 2 | Nucleophilic Substitution | The remaining Si-Cl and Si-H bonds on the now-chiral silicon center can be substituted with other functional groups (e.g., using Grignard or organolithium reagents). | Allows for the synthesis of a variety of chiral organosilicon compounds with tailored functionalities. | capes.gov.br |

| 3 | Polymerization | The resulting chiral monomer, still containing reactive Si-Cl groups on the other silicon atom, is polymerized. | A polymer with stereogenic silicon centers integrated into its backbone, potentially leading to materials with chiral properties. | acs.org |

Q & A

Q. What are the established methods for synthesizing Dichlorosilyl(methyldichlorosilyl)methane, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: Synthesis typically involves controlled chlorination of methylsilane precursors or silylation reactions using chlorinating agents. Key optimization parameters include:

- Stoichiometry: Maintain a 2:1 molar ratio of chlorinating agents (e.g., Cl₂) to methyldichlorosilane intermediates to prevent over-chlorination .

- Catalysts: Use Lewis acids (e.g., AlCl₃) to enhance reaction kinetics. Monitor progress via gas chromatography (GC) to track intermediate formation .

- Temperature: Reactions are exothermic; maintain temperatures between 0–25°C to avoid side reactions.

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of Dichlorosilyl(methyldichlorosilyl)methane?

Methodological Answer:

- ²⁹Si NMR: Identifies silicon environments (e.g., δ = 10–15 ppm for Si-Cl bonds and δ = -5–0 ppm for Si-CH₃ groups) .

- FT-IR: Look for Si-Cl stretching vibrations at 450–550 cm⁻¹ and Si-C bonds at 750–800 cm⁻¹ .

- Mass Spectrometry (EI-MS): Confirm molecular ion peaks (e.g., m/z 280–300 range) and fragmentation patterns to verify purity .

Q. What are the critical storage and handling protocols for this compound?

Methodological Answer:

- Storage: Use airtight containers under inert gas (argon/nitrogen) to prevent hydrolysis. Protect from light and moisture .

- Handling: Employ gloveboxes or Schlenk lines for air-sensitive manipulations. Use PTFE-lined caps to avoid silicone degradation .

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity of Dichlorosilyl(methyldichlorosilyl)methane in silicon-based polymer formation?

Methodological Answer:

- DFT Calculations: Model Si-Cl bond dissociation energies (BDEs) to assess hydrolysis rates. Use software like Gaussian or ORCA to simulate transition states during cross-linking reactions .

- Reactivity Trends: Compare HOMO-LUMO gaps with analogous silanes (e.g., methyldichlorosilane) to predict nucleophilic substitution tendencies .

Q. What strategies resolve discrepancies in reported thermal stability data across experimental setups?

Methodological Answer:

- Standardized Testing: Conduct thermogravimetric analysis (TGA) under identical atmospheres (e.g., N₂ vs. air) and heating rates (e.g., 10°C/min). Discrepancies often arise from moisture contamination or oxidation .

- Controlled Replication: Repeat experiments using certified reference materials (e.g., dichloromethane standards ) to calibrate instruments and validate results .

Q. How can decomposition byproducts from hydrolysis be systematically detected and quantified?

Methodological Answer:

- GC-MS: Use polar capillary columns (e.g., DB-5MS) to separate volatile byproducts like HCl, methylsiloxanes, and chlorinated methane derivatives .

- Titration: Quantify HCl release via pH-metric titration under controlled humidity (30–80% RH) .

- XRD: Identify crystalline degradation products (e.g., SiO₂ polymorphs) formed under prolonged hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.